molecular formula C15H17NO5S B5184063 N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B5184063
M. Wt: 323.4 g/mol
InChI Key: FACIHZBIVYVPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide, commonly known as HMB-45, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of HMB-45 is not fully understood. However, it has been suggested that HMB-45 binds to a specific protein called Pmel17, which is involved in the formation of melanosomes. Melanosomes are responsible for the production of melanin, which gives color to the skin, hair, and eyes.
Biochemical and Physiological Effects:
HMB-45 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of melanoma cells and induce apoptosis (programmed cell death) in these cells. HMB-45 has also been found to inhibit the formation of melanosomes and the production of melanin.

Advantages and Limitations for Lab Experiments

One of the advantages of using HMB-45 in lab experiments is its specificity for melanoma cells. This allows for the selective targeting of these cells, which can be useful in the development of new therapies for melanoma. However, one limitation of using HMB-45 is that it may not be effective against all types of melanoma cells and may have limited efficacy in some cases.

Future Directions

There are several future directions for the use of HMB-45 in scientific research. One direction is the development of new therapies for melanoma based on the specific targeting of melanoma cells using HMB-45. Another direction is the use of HMB-45 in the identification of melanocytes in various tissues, which can be useful in the study of skin pigmentation disorders. Additionally, further research is needed to fully understand the mechanism of action of HMB-45 and its potential use in other areas of scientific research.
In conclusion, N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide, or HMB-45, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, particularly in the field of cancer research. While there are advantages and limitations to using HMB-45 in lab experiments, it has several potential future directions for scientific research.

Synthesis Methods

HMB-45 can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with thionyl chloride to form 2-chloro-5-methylbenzenesulfonic acid. This intermediate is then reacted with 3,4-dimethoxyaniline to form N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide.

Scientific Research Applications

HMB-45 has been extensively used in scientific research, particularly in the field of cancer research. It is a marker for melanoma and has been used for the diagnosis of melanoma. HMB-45 has also been used to study the role of melanocytes in the skin and has been found to be useful in the identification of melanocytes in various tissues.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-10-4-6-13(17)12(8-10)16-22(18,19)11-5-7-14(20-2)15(9-11)21-3/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACIHZBIVYVPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzenesulfonamide

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